

In-Depth Technical Guide: Synthesis and Characterization of Phosphorous Acid Trioylel Ester

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Compound of Interest

Compound Name: *Phosphorous Acid Trioylel Ester*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **phosphorous acid trioylel ester**, also known as trioylel phosphite. This document details the common synthetic routes and the analytical techniques typically employed for its characterization, addressing the core requirements of professionals in research and development.

Introduction

Phosphorous acid trioylel ester (Trioylel Phosphite) is an organic phosphite ester with the chemical formula $C_{54}H_{105}O_3P$. It consists of a central phosphorus atom bonded to three oylel groups through ester linkages. The oylel group is derived from oylel alcohol, an 18-carbon unsaturated fatty alcohol. Due to its long, hydrophobic alkyl chains, trioylel phosphite exhibits distinct physical and chemical properties, making it a subject of interest in various chemical applications, including as a stabilizer, antioxidant, and a synthetic intermediate.

Table 1: Physicochemical Properties of Trioylel Phosphite

Property	Value	Reference
Molecular Formula	C ₅₄ H ₁₀₅ O ₃ P	[1]
Molecular Weight	833.4 g/mol	[1]
IUPAC Name	tris[(9E)-octadec-9-en-1-yl] phosphite	[1]
CAS Number	13023-13-7	[2]
Appearance	Colorless to light orange/yellow clear liquid	[2]

Synthesis of Trioleyl Phosphite

The synthesis of trioleyl phosphite is typically achieved through the reaction of phosphorus trichloride (PCl₃) with oleyl alcohol. This reaction is a standard method for the formation of phosphite esters. An alternative approach involves the transesterification of a simpler trialkyl phosphite with oleyl alcohol.

Synthesis via Phosphorus Trichloride

The most common and direct method for synthesizing trioleyl phosphite involves the reaction of phosphorus trichloride with three equivalents of oleyl alcohol. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions.



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Caption: General workflow for the synthesis of trioleyl phosphite.

Experimental Protocol (Generalized):

A detailed experimental protocol for the synthesis of trioctyl phosphite is not readily available in peer-reviewed literature. However, based on general procedures for the synthesis of trialkyl phosphites from PCl_3 and alcohols, the following protocol can be considered representative[3][4].

- **Preparation:** A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with oleyl alcohol (3.0 equivalents) and a suitable inert solvent (e.g., toluene, hexane). An amine base, such as triethylamine or pyridine (3.0-3.3 equivalents), is added to the flask[4]. The flask is cooled in an ice-water bath to 0-5°C.
- **Reaction:** Phosphorus trichloride (1.0 equivalent), dissolved in the same inert solvent, is added dropwise to the stirred solution of oleyl alcohol and base over a period of 1-2 hours, maintaining the temperature below 10°C.
- **Work-up:** After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The precipitated amine hydrochloride salt is removed by filtration. The filtrate is then washed sequentially with water and brine to remove any remaining water-soluble impurities.
- **Purification:** The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trioctyl phosphite. Due to its high molecular weight and potential for decomposition at high temperatures, purification by distillation may be challenging. Other purification techniques like column chromatography may be employed if necessary.

Table 2: Representative Reaction Parameters for Trialkyl Phosphite Synthesis

Parameter	Condition	Rationale	Reference
Stoichiometry (Alcohol:PCl ₃ :Base)	3 : 1 : 3-3.3	Ensures complete reaction of PCl ₃ and neutralization of HCl.	[4]
Solvent	Inert (e.g., Toluene, Hexane)	Provides a medium for the reaction and facilitates temperature control.	[3][5]
Base	Tertiary Amine (e.g., Triethylamine)	Acts as an acid scavenger to prevent side reactions.	[6]
Temperature	0-10°C (addition), Room Temp (stirring)	Controls the exothermic reaction and minimizes side product formation.	[7]
Purification	Filtration, Washing, Solvent Removal	Removes byproducts and isolates the desired product.	[3][8]

Synthesis via Transesterification

An alternative route to trioleyl phosphite is through the transesterification of a lower molecular weight trialkyl phosphite (e.g., trimethyl phosphite or triethyl phosphite) with oleyl alcohol. This reaction is typically catalyzed by a base, such as sodium methoxide, and driven to completion by the removal of the lower boiling point alcohol byproduct.



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Caption: Transesterification route for the synthesis of trioleyl phosphite.

Characterization of Trioleyl Phosphite

The characterization of trioleyl phosphite involves a combination of spectroscopic techniques to confirm its structure and assess its purity. While a complete set of spectral data for trioleyl phosphite is not readily available in the public domain, the expected characteristic signals can be inferred from data for analogous long-chain trialkyl phosphites and the constituent oleyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of trioleyl phosphite.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oleyl group. These include signals for the terminal methyl group, the long methylene chain, the protons adjacent to the oxygen atom, and the vinylic protons of the double bond.
- ^{13}C NMR: The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. Key signals would include those for the carbons of the double bond, the carbon attached to the oxygen, the long aliphatic chain, and the terminal methyl group. A ^{13}C NMR spectrum for trioleyl phosphite has been reported to be available from Tokyo Kasei Kogyo Company, Ltd.[1].
- ^{31}P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. Trialkyl phosphites typically exhibit a single resonance in the ^{31}P NMR spectrum. For triethyl phosphite, this signal appears around +139 ppm[6]. A similar chemical shift is expected for trioleyl phosphite.

Table 3: Expected ^1H and ^{13}C NMR Chemical Shifts (δ) for Trioleyl Phosphite (based on oleyl alcohol and general phosphite ester data)

Group	Expected ^1H NMR Shift (ppm)	Expected ^{13}C NMR Shift (ppm)
-CH=CH-	~5.34	~129-130
-CH ₂ -O-P	~3.9-4.1 (multiplet)	~62-64
-CH ₂ -CH=	~2.01	~27
-(CH ₂) _n -	~1.2-1.4	~22-32
-CH ₃	~0.88 (triplet)	~14

Note: These are estimated values and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in trioleyl phosphite. Key expected absorption bands are listed below.

Table 4: Expected IR Absorption Bands for Trioleyl Phosphite

Functional Group	Expected Wavenumber (cm ⁻¹)
P-O-C stretch	1020-1050 (strong)
C-H stretch (alkane)	2850-2960
C=C stretch (alkene)	~1650
=C-H stretch (alkene)	~3005

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of trioleyl phosphite and to study its fragmentation patterns. The expected exact mass is 832.7801 g/mol [\[1\]](#).

Conclusion

The synthesis of **phosphorous acid trioleyl ester** can be effectively achieved through the reaction of phosphorus trichloride with oleyl alcohol in the presence of a base, or via a transesterification reaction. While detailed, specific experimental protocols and complete characterization data for trioleyl phosphite are not widely published, established methods for the synthesis and characterization of analogous trialkyl phosphites provide a strong framework for its preparation and analysis. The characterization is typically accomplished using a suite of spectroscopic techniques, including ^1H , ^{13}C , and ^{31}P NMR, as well as IR spectroscopy and mass spectrometry. This guide provides the foundational knowledge for researchers and professionals to approach the synthesis and characterization of this long-chain phosphite ester.

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